

Independent Validation of (Z)-ONO-1301's Mechanism of Action: A Comparative Guide

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Compound of Interest

Compound Name: (Z)-ONO 1301

Cat. No.: B15572767

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the independently validated mechanism of action of (Z)-ONO-1301, a novel long-acting prostacyclin (PGI₂) agonist, with other established prostacyclin pathway modulators. The information is supported by experimental data from peer-reviewed studies to facilitate a comprehensive understanding of its pharmacological profile.

Core Mechanism of Action: A Dual-Pronged Approach

(Z)-ONO-1301 distinguishes itself through a dual mechanism of action. Primarily, it functions as a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).^{[1][2]} This elevation in cAMP is a central node in mediating various downstream effects, including vasodilation, inhibition of platelet aggregation, and cytoprotective actions.

Uniquely, (Z)-ONO-1301 also exhibits inhibitory activity against thromboxane A₂ (TXA₂) synthase.^{[1][3][4][5][6]} TXA₂ is a potent vasoconstrictor and promoter of platelet aggregation, with effects that counteract those of prostacyclin. By inhibiting TXA₂ synthase, (Z)-ONO-1301 further shifts the physiological balance towards vasodilation and anti-aggregation, potentially offering a synergistic therapeutic benefit.

Comparative Analysis of Prostacyclin Agonists

To provide a clear perspective on (Z)-ONO-1301's pharmacological profile, this section compares its key activities with other prostacyclin analogues and receptor agonists.

Data Presentation: In Vitro Potency and Activity

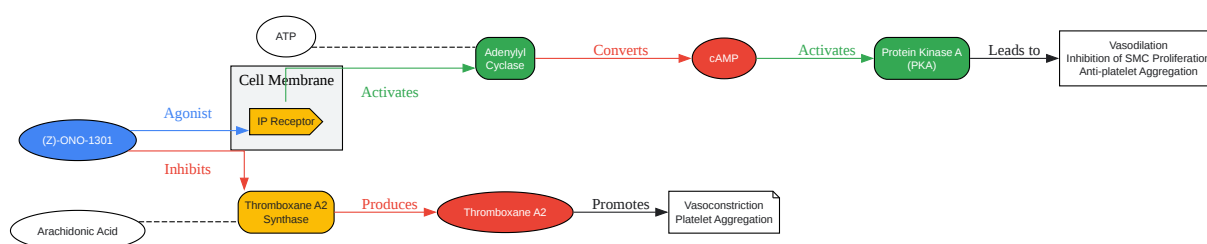
Compound	Primary Mechanism of Action	cAMP Elevation (EC50)	Inhibition of Smooth Muscle Cell Proliferation (IC50)	Thromboxane Synthase Inhibition (IC50)	Induction of Hepatocyte Growth Factor (HGF)
(Z)-ONO-1301	IP Agonist & TXA2 Synthase Inhibitor	Dose-dependent increase demonstrated [2]	Dose-dependent reduction demonstrated [3]	Activity demonstrated [1][3][4][5][6]	Demonstrated to promote HGF synthesis[2][5]
Beraprost	IP Agonist	Data not available in searched articles	Data not available in searched articles	Not an inhibitor	Data not available in searched articles
Treprostinil	IP Agonist	Data not available in searched articles	Data not available in searched articles	Not an inhibitor	Data not available in searched articles
Iloprost	IP Agonist	Data not available in searched articles	Data not available in searched articles	Not an inhibitor	Data not available in searched articles
Selexipag	IP Agonist	Data not available in searched articles	Data not available in searched articles	Not an inhibitor	Data not available in searched articles

Note: Specific EC50 and IC50 values for (Z)-ONO-1301 from independent validation studies were not available in the searched literature. The table reflects the qualitative findings from the available research.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and validation processes, the following diagrams are provided.

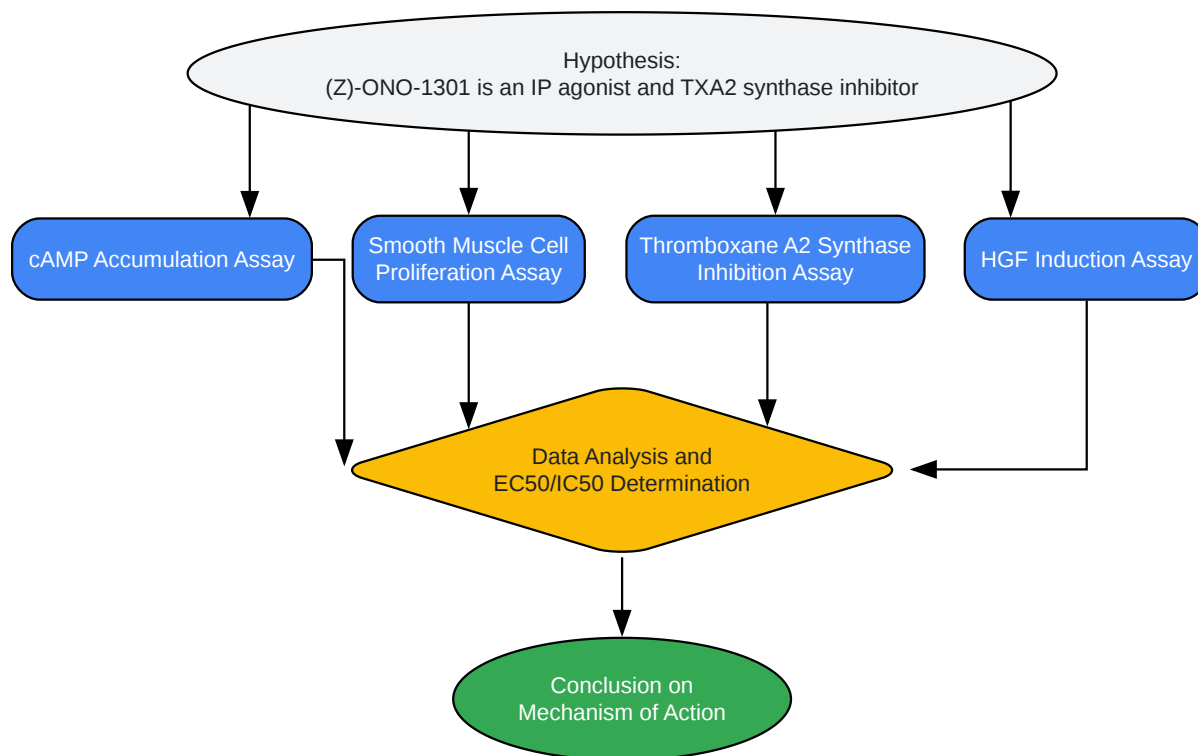
(Z)-ONO-1301 Signaling Pathway



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Caption: (Z)-ONO-1301's dual mechanism of action.

Experimental Workflow for Mechanism of Action Validation



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Caption: Logical workflow for validating the mechanism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

cAMP Accumulation Assay

Objective: To determine the ability of (Z)-ONO-1301 and comparator compounds to stimulate intracellular cAMP production in cells expressing the IP receptor.

Materials:

- Human pulmonary artery smooth muscle cells (HPASMCs) or other suitable cell line endogenously expressing or transfected with the human IP receptor.

- Cell culture medium (e.g., SmGM-2).
- Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
- Test compounds: (Z)-ONO-1301, Beraprost, Treprostinil, Iloprost, Selexipag.
- Forskolin (positive control).
- Lysis buffer.
- cAMP assay kit (e.g., ELISA-based).

Procedure:

- Seed HPASMCs in 96-well plates and culture until confluent.
- Wash cells with serum-free medium and then pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
- Add varying concentrations of the test compounds or vehicle control to the wells. Include a positive control of forskolin to directly stimulate adenylyl cyclase.
- Incubate for 15 minutes at 37°C.
- Aspirate the medium and lyse the cells with the provided lysis buffer.
- Measure the intracellular cAMP concentration using a competitive enzyme immunoassay kit according to the manufacturer's instructions.
- Generate a dose-response curve by plotting the cAMP concentration against the log of the agonist concentration to determine the EC50 value for each compound.

Smooth Muscle Cell Proliferation Assay

Objective: To assess the inhibitory effect of (Z)-ONO-1301 and comparator compounds on the proliferation of vascular smooth muscle cells.

Materials:

- Human pulmonary artery smooth muscle cells (HPASMCs).
- Cell culture medium (SmGM-2) with and without fetal bovine serum (FBS).
- Mitogen (e.g., platelet-derived growth factor-BB, PDGF-BB, or 10% FBS).
- Test compounds: (Z)-ONO-1301, Beraprost, Treprostinil, Iloprost, Selexipag.
- Cell proliferation reagent (e.g., MTT or WST-1) or tools for direct cell counting.

Procedure:

- Seed HPASMCs in 96-well plates and allow them to adhere.
- Synchronize the cells in a quiescent state by serum-starving them in a low-serum medium (e.g., 0.1% FBS) for 24-48 hours.
- Replace the medium with fresh medium containing a mitogen (e.g., 10 ng/mL PDGF-BB or 10% FBS) and varying concentrations of the test compounds or vehicle control.
- Incubate for 48 hours.
- Assess cell proliferation using a colorimetric assay (e.g., MTT) or by detaching and counting the cells.
- Calculate the percentage of inhibition of proliferation for each concentration relative to the mitogen-only control.
- Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

Thromboxane A₂ Synthase Inhibition Assay

Objective: To quantify the inhibitory activity of (Z)-ONO-1301 on thromboxane A₂ synthase.

Materials:

- Human platelet microsomes (as a source of thromboxane A₂ synthase).

- Prostaglandin H2 (PGH2) substrate.
- Test compound: (Z)-ONO-1301.
- Reaction buffer (e.g., Tris-HCl).
- Stop solution (e.g., citric acid).
- Thromboxane B2 (TXB2) ELISA kit.

Procedure:

- Pre-incubate the human platelet microsomes with varying concentrations of (Z)-ONO-1301 or vehicle control in the reaction buffer.
- Initiate the enzymatic reaction by adding the PGH2 substrate.
- Allow the reaction to proceed for a short, defined period (e.g., 1 minute) at 37°C.
- Terminate the reaction by adding the stop solution.
- Measure the concentration of the stable TXA2 metabolite, TXB2, in each sample using a competitive ELISA kit.
- Calculate the percentage of inhibition of TXB2 formation for each concentration of (Z)-ONO-1301 relative to the vehicle control.
- Plot the percentage of inhibition against the log of the (Z)-ONO-1301 concentration to determine the IC50 value.

Hepatocyte Growth Factor (HGF) Induction Assay

Objective: To evaluate the ability of (Z)-ONO-1301 to induce the production of HGF in relevant cell types.

Materials:

- Human lung fibroblasts or other HGF-producing cells.

- Cell culture medium.
- Test compound: (Z)-ONO-1301.
- Cell lysis buffer.
- HGF ELISA kit.

Procedure:

- Culture human lung fibroblasts in appropriate culture vessels.
- Treat the cells with varying concentrations of (Z)-ONO-1301 or vehicle control.
- Incubate for a specified period (e.g., 24-48 hours).
- Collect the cell culture supernatant and/or prepare cell lysates.
- Measure the concentration of HGF in the samples using a sandwich ELISA kit according to the manufacturer's instructions.
- Analyze the dose-dependent effect of (Z)-ONO-1301 on HGF production.

Conclusion

Independent validation studies confirm that (Z)-ONO-1301 is a multi-faceted compound that acts as a prostacyclin IP receptor agonist and a thromboxane A2 synthase inhibitor. This dual mechanism of action, coupled with its ability to induce the production of the regenerative cytokine HGF, suggests a unique therapeutic potential. While direct, independently validated quantitative comparisons of its in vitro potency (EC50 and IC50 values) with other prostacyclin agonists are not readily available in the current literature, the existing body of research provides a strong foundation for its proposed mechanisms. Further independent studies providing direct comparative quantitative data would be invaluable for a more precise positioning of (Z)-ONO-1301 within the landscape of prostacyclin-modulating therapies.

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